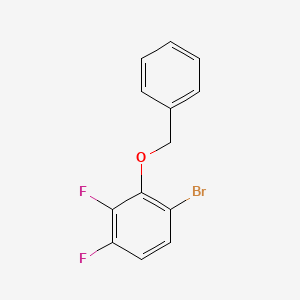

1-Benzyloxy-6-bromo-2,3-difluorobenzene

Description

Significance of Aryl Halides in Chemical Transformations

Aryl halides are fundamental building blocks in organic synthesis, primarily due to their ability to participate in a wide array of cross-coupling reactions. youtube.com These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds, which is a central task in synthetic chemistry. wikipedia.org The reactivity of the aryl halide is dependent on the halogen, with the order of reactivity typically being I > Br > Cl > F. wikipedia.org

The bromine atom in 1-Benzyloxy-6-bromo-2,3-difluorobenzene serves as a versatile synthetic handle. It is a key substrate for numerous powerful bond-forming reactions, including:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a biaryl structure. thieme.de

Negishi Coupling: Reaction with an organozinc reagent. msu.edu

Stille Coupling: Reaction with an organotin reagent. msu.edu

Heck Reaction: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne. youtube.com

Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.

The ability of the bromo-substituent to undergo these transformations allows for the strategic introduction of a wide variety of molecular fragments, making it an invaluable tool for building complex target molecules from simpler precursors. thieme.denih.gov The presence of the bromine atom provides a site for regioselective modification, a crucial aspect of modern synthetic strategy.

Strategic Importance of Fluorine Atoms in Aromatic Systems

The introduction of fluorine atoms into aromatic rings has become a widespread strategy in medicinal chemistry and materials science. nih.govresearchgate.net Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and biological characteristics. nih.govtandfonline.com

Key impacts of fluorination on aromatic systems include:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond and is resistant to metabolic oxidation. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block this pathway, thereby increasing the molecule's metabolic stability and in vivo half-life. researchgate.nettandfonline.com

Modulation of pKa: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. This can significantly lower the pKa of nearby acidic or basic functional groups, which in turn affects a compound's ionization state, solubility, and ability to permeate biological membranes. nih.govtandfonline.com

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. This can lead to enhanced binding affinity and selectivity for a specific protein or receptor. bohrium.com

In this compound, the two adjacent fluorine atoms create a unique electronic environment on the benzene (B151609) ring, influencing its reactivity and the properties of any larger molecule it is incorporated into.

Role of Benzyloxy Moieties in Complex Molecule Construction

The benzyl (B1604629) group is typically installed via a Williamson ether synthesis, reacting the alcohol with a benzyl halide (like benzyl bromide) in the presence of a base. organic-chemistry.org It is valued for its robustness, as it is stable to a wide range of reaction conditions, including many acidic, basic, and organometallic reagents. libretexts.org

Deprotection, or removal of the benzyl group to regenerate the free hydroxyl group, is most commonly achieved through palladium-catalyzed hydrogenolysis. organic-chemistry.org This method is often mild and selective, leaving other functional groups intact. libretexts.org Alternative deprotection strategies, such as using strong acids or oxidizing agents, are also available. organic-chemistry.org

In the context of this compound, the benzyloxy group serves to protect a phenol (B47542). This allows the bromo-substituent to be used in various coupling reactions without interference from the acidic phenolic proton. Once the desired modifications at the bromine position are complete, the benzyl group can be selectively removed to unveil the phenol, which can then be used for further functionalization or may be a key part of the final target structure.

Contextualization of this compound within Current Synthetic Paradigms

This compound is a highly functionalized building block that embodies several key principles of modern organic synthesis. It is not merely a static molecule but a versatile intermediate designed for the efficient construction of more complex, high-value compounds.

The molecule's structure offers a clear synthetic strategy:

Utilize the Bromine Handle: The bromo group acts as the primary site for diversification, enabling the attachment of various molecular fragments through robust and well-established cross-coupling reactions.

Leverage the Fluorine Influence: The difluoro substitution pattern is pre-installed to confer desirable properties (e.g., metabolic stability, specific electronic character) onto the final target molecule.

Reveal the Phenol: Following reactions at the bromine position, the benzyloxy protecting group can be cleaved to unmask the phenolic hydroxyl group. This phenol can be a crucial pharmacophore or a handle for subsequent synthetic transformations.

This trifecta of functionalities—a reactive handle (Br), property-modifying groups (F), and a protected functional group (OBn)—makes this compound a valuable precursor for creating libraries of novel, highly substituted fluorinated aromatic compounds for screening in drug discovery and materials science programs. Its utility is underscored by the common use of its parent scaffold, 1-bromo-2,3-difluorobenzene (B1273032), in the synthesis of biologically active molecules like CGRP receptor antagonists. chemicalbook.comsigmaaldrich.com

Data Table for this compound

| Property | Value | Source |

| CAS Number | 2230481-34-0 | chemscene.com |

| Molecular Formula | C₁₃H₉BrF₂O | chemscene.com |

| Molecular Weight | 299.11 g/mol | chemscene.com |

| Purity | ≥98% | chemscene.com |

| SMILES | FC1=C(F)C(OCC2=CC=CC=C2)=C(Br)C=C1 | chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,4-difluoro-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF2O/c14-10-6-7-11(15)12(16)13(10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSLOZVWXBIZEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyloxy 6 Bromo 2,3 Difluorobenzene and Precursors

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1-benzyloxy-6-bromo-2,3-difluorobenzene suggests a logical disconnection at the ether linkage. This bond can be formed through a Williamson ether synthesis, a reliable method for preparing ethers from an alkoxide and an alkyl halide. acs.org This approach points to 6-bromo-2,3-difluorophenol (B155040) and a suitable benzylating agent, such as benzyl (B1604629) bromide, as the immediate precursors.

Further disconnection of 6-bromo-2,3-difluorophenol involves the regioselective bromination of 2,3-difluorophenol (B1222669). The synthesis of 2,3-difluorophenol itself can be achieved from commercially available starting materials like 1,2-difluorobenzene. The other key fragment, 1-bromo-2,3-difluorobenzene (B1273032), can also be synthesized through various routes, which will be explored in the subsequent sections.

Synthesis of Halogenated Difluorobenzene Precursors

Routes to 1-Bromo-2,3-difluorobenzene

1-Bromo-2,3-difluorobenzene is a key intermediate, and its synthesis can be accomplished through several methodologies.

One common approach to synthesizing 1-bromo-2,3-difluorobenzene is through the direct, regioselective bromination of 1,2-difluorobenzene. This electrophilic aromatic substitution reaction typically employs a brominating agent such as bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The directing effects of the fluorine atoms on the benzene (B151609) ring influence the position of bromination.

Another method involves the radical bromination of a suitable precursor. For instance, the bromination of 2,3-difluorotoluene (B1304731) can be achieved using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). google.com

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1,2-Difluorobenzene | Br₂, FeBr₃ | 1-Bromo-2,3-difluorobenzene | - | |

| 2,3-Difluorotoluene | NBS, AIBN | 1-Bromo-2,3-difluorobenzene | 91 | google.com |

Dehydrohalogenation reactions provide an alternative pathway to 1-bromo-2,3-difluorobenzene. A notable example starts from the gas-phase copyrolysis of tetrafluoroethylene (B6358150) and buta-1,3-diene, which yields 3,3,4,4-tetrafluorocyclohex-1-ene. This intermediate can then be selectively converted to 1-bromo-2,3-difluorobenzene through subsequent halogenation and dehydrohalogenation steps. chemicalbook.com

A more specific laboratory-scale synthesis involves the dehydrohalogenation of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene. This reaction is typically carried out using a strong base, such as potassium hydroxide (B78521) (KOH), in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride. chemicalbook.com A similar approach utilizes 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane as the starting material. chemicalbook.com

| Starting Material | Reagents | Product | Reference |

| 1-Bromo-5,5,6,6-tetrafluorocyclohex-1-ene | 50% aq. KOH, Triethylbenzylammonium chloride | 1-Bromo-2,3-difluorobenzene | chemicalbook.com |

| 3,4-Dibromo-1,1,2,2-tetrafluorocyclohexane | 50% aq. KOH, Triethylbenzylammonium chloride | 1-Bromo-2,3-difluorobenzene | chemicalbook.com |

Halogen exchange reactions, often referred to as Finkelstein or Swarts reactions, can also be employed to synthesize fluorinated aromatic compounds. While direct halogen exchange to form 1-bromo-2,3-difluorobenzene is less common, the principles of these reactions are relevant in the broader context of synthesizing fluorinated aromatics. These reactions typically involve the treatment of a chloro- or bromo-aromatic compound with a fluoride (B91410) source, such as potassium fluoride (KF), often in the presence of a catalyst and under high temperatures.

Synthesis of Fluorinated Benzyloxy-Containing Intermediates

The final step in the synthesis of the target compound involves the formation of a benzyloxy ether. This is typically achieved through the Williamson ether synthesis, which requires a fluorinated phenolic precursor.

The key intermediate for the synthesis of this compound is 6-bromo-2,3-difluorophenol. The synthesis of this phenol (B47542) begins with the preparation of 2,3-difluorophenol. One route to 2,3-difluorophenol starts with 1,2-difluorobenzene, which is treated with n-butyllithium followed by trimethyl borate (B1201080) and subsequent oxidation with hydrogen peroxide. google.com

Once 2,3-difluorophenol is obtained, it can undergo regioselective bromination to yield 6-bromo-2,3-difluorophenol. Due to the activating and directing effects of the hydroxyl and fluoro groups, bromination is expected to occur at the position para to the hydroxyl group and ortho to a fluorine atom. Various brominating agents can be used, such as N-bromosuccinimide or a combination of potassium bromide and an oxidizing agent. google.com

With 6-bromo-2,3-difluorophenol in hand, the final Williamson ether synthesis can be performed. The phenol is first deprotonated with a suitable base, such as sodium hydroxide or potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide is then reacted with benzyl bromide to yield the target molecule, this compound. acs.org

| Starting Material | Reagents | Product | Reference |

| 2,3-Difluorophenol | Brominating agent (e.g., NBS) | 6-Bromo-2,3-difluorophenol | google.com |

| 6-Bromo-2,3-difluorophenol | Benzyl bromide, Base (e.g., K₂CO₃) | This compound | acs.org |

Introduction of the Benzyloxy Group

The primary method for introducing the benzyloxy group to form the target compound is through the etherification of a hydroxyl-substituted precursor, such as 4-bromo-2,3-difluorophenol. This transformation is a cornerstone of its synthesis.

Etherification Strategies on Hydroxyl-Substituted Fluorobenzenes

The Williamson ether synthesis stands as the most prevalent and versatile method for forming the aryl benzyl ether bond in this context. youtube.commasterorganicchemistry.comfrancis-press.com This reaction involves the deprotonation of a hydroxyl-substituted fluorobenzene (B45895) by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic benzyl source like benzyl bromide or benzyl chloride in an SN2 reaction. youtube.commasterorganicchemistry.com

The synthesis typically starts with a precursor like 4-bromo-2,3-difluorophenol. chemicalbook.com The phenolic proton is acidic and can be removed by a variety of bases. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to ensure complete formation of the highly nucleophilic alkoxide ion. The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the cation and enhances the nucleophilicity of the phenoxide.

| Reagent/Condition | Role in Williamson Ether Synthesis | Common Examples | Source |

| Phenolic Precursor | Nucleophile source (after deprotonation) | 4-Bromo-2,3-difluorophenol | chemicalbook.com |

| Benzylating Agent | Electrophile | Benzyl bromide (BnBr), Benzyl chloride (BnCl) | youtube.comcommonorganicchemistry.com |

| Base | Deprotonates the phenol to form the phenoxide | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | organic-chemistry.org |

| Solvent | Solvates reactants, influences reaction rate | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |

Alternative methods for benzylation exist for substrates that are sensitive to strongly basic conditions. organic-chemistry.org For instance, using benzyl trichloroacetimidate (B1259523) in the presence of a catalytic amount of acid provides a milder, non-basic route to the benzyl ether. organic-chemistry.orgbham.ac.uk Another approach involves using 2-benzyloxy-1-methylpyridinium triflate, which can install the benzyl group under neutral conditions. beilstein-journals.orgnih.gov

Protective Group Chemistry of the Benzyloxy Moiety

The benzyl group is not only a key structural component of the target molecule but is also widely employed as a robust protecting group for hydroxyl functionalities in complex, multi-step organic syntheses. bham.ac.uknih.gov Its stability under a wide range of acidic and basic conditions makes it ideal for protecting an alcohol or phenol while other chemical transformations are carried out elsewhere in the molecule. youtube.com

The benzyl group is typically cleaved via catalytic hydrogenolysis, using hydrogen gas (H₂) and a palladium catalyst (Pd/C). commonorganicchemistry.comjk-sci.com This process is highly selective and efficient, yielding the deprotected alcohol and toluene (B28343) as a byproduct. youtube.com This specific cleavage method allows for its removal without affecting many other functional groups.

In molecules containing multiple hydroxyl groups, such as diols or polyols, achieving selective benzylation of a specific hydroxyl group is a significant synthetic challenge. researchgate.net The relative reactivity of primary versus secondary hydroxyl groups often dictates the outcome. bham.ac.uk For selective protection of one hydroxyl group over another, milder bases like silver(I) oxide (Ag₂O) can be employed, which often favor the more accessible or more acidic hydroxyl group. organic-chemistry.org

For substrates where standard basic conditions might cause undesirable side reactions, such as acetate (B1210297) migration, alternative non-basic benzylation methods are necessary. bham.ac.uk The use of benzyl trichloroacetimidate with triflic acid (TfOH) under mildly acidic conditions is a common strategy to circumvent these issues. bham.ac.uk Another technique for achieving regioselectivity in alkylations involves the use of metal chelating agents and additives, with tin-mediated alkylations being a prominent example. rsc.org

In the synthesis of complex molecules, it is often necessary to protect multiple functional groups and then deprotect them at different stages. numberanalytics.com This requires an orthogonal protection strategy, where different protecting groups can be removed selectively under unique reaction conditions without affecting the others. bham.ac.uknumberanalytics.com

The benzyl (Bn) ether is a key player in many orthogonal schemes. numberanalytics.com It can be paired with other protecting groups like silyl (B83357) ethers (e.g., TBDMS), which are labile to fluoride ions or acid, or a p-methoxybenzyl (PMB) ether. numberanalytics.comcolab.ws The PMB group, being more electron-rich, can be selectively cleaved under oxidative conditions (e.g., using DDQ or CAN) in the presence of a standard benzyl ether. organic-chemistry.orgacs.org Conversely, the benzyl ether can be removed by hydrogenolysis while the PMB and silyl ethers remain intact. commonorganicchemistry.comcolab.ws

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To | Source |

| Benzyl Ether | Bn | H₂, Pd/C (Hydrogenolysis) | Silyl ethers, PMB ethers, Acetals | commonorganicchemistry.comjk-sci.com |

| p-Methoxybenzyl Ether | PMB | DDQ, CAN (Oxidative) | Benzyl ethers, Silyl ethers | organic-chemistry.orgcolab.ws |

| tert-Butyldimethylsilyl Ether | TBDMS | TBAF, HF (Fluoride); Acetic Acid (Acid) | Benzyl ethers, PMB ethers | numberanalytics.com |

| Allyl Ether | Allyl | Pd(0) catalyst | Benzyl ethers, Silyl ethers | numberanalytics.com |

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) offers an alternative and powerful strategy for synthesizing complex molecules like this compound. wikipedia.orgacs.org This approach involves introducing key functional groups onto a complex molecular scaffold at a later step in the synthesis, which can significantly shorten synthetic routes. wikipedia.org

Instead of building the molecule from a pre-functionalized phenol, one could start with a simpler precursor, such as 2,3-difluorobenzyloxybenzene, and introduce the bromine atom in a late-stage step. This would likely proceed via an electrophilic aromatic substitution reaction. The directing effects of the existing benzyloxy and fluorine substituents would be critical in controlling the regioselectivity of the bromination.

Alternatively, a late-stage fluorination strategy could be employed. acs.org This might involve starting with a precursor like 1-benzyloxy-6-bromobenzene and then introducing the two fluorine atoms. Methods for C-H fluorination or nucleophilic aromatic substitution (SNAr) of a suitable leaving group could be utilized for this purpose. nih.gov The development of mild SNAr conditions has expanded the scope of functionalities that can be installed on aromatic rings. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the reaction conditions for the synthesis of this compound, particularly for the key Williamson ether synthesis step, is crucial for maximizing yield and purity. Several factors can be systematically varied to achieve the desired outcome.

Base and Solvent: The choice of base and solvent has a significant impact. Strong bases like NaH in polar aprotic solvents like DMF generally lead to higher yields compared to weaker bases or protic solvents.

Temperature: Increasing the reaction temperature can enhance the rate of the SN2 reaction, but excessive heat may promote side reactions. Careful temperature control is therefore necessary.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields in the Williamson ether synthesis. sacredheart.edu Microwave heating can dramatically reduce reaction times from hours to minutes. sacredheart.edu

| Parameter | Variation | Expected Outcome on Yield/Selectivity | Source |

| Base Strength | Strong (e.g., NaH) vs. Weak (e.g., K₂CO₃) | Stronger bases generally give higher yields by ensuring complete phenoxide formation. | |

| Solvent Polarity | Polar Aprotic (e.g., DMF, DMSO) vs. Protic | Polar aprotic solvents enhance nucleophilicity and accelerate the SN2 reaction, leading to better yields. | |

| Heating Method | Conventional vs. Microwave | Microwave irradiation can significantly reduce reaction times and often improves yields. | sacredheart.edu |

| Temperature | Low vs. High | Higher temperatures increase reaction rate but may decrease selectivity by enabling side reactions. |

Reactivity and Mechanistic Studies of 1 Benzyloxy 6 Bromo 2,3 Difluorobenzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. parchem.comevitachem.com For a substrate like 1-benzyloxy-6-bromo-2,3-difluorobenzene, the carbon-bromine (C-Br) bond is the primary site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The electronic and steric environment of the molecule, influenced by the difluoro- and benzyloxy- substituents, would play a crucial role in modulating its reactivity.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. chemscene.comcombi-blocks.com

In a hypothetical Suzuki-Miyaura reaction, this compound would react with an aryl or vinyl boronic acid (RB(OH)₂) or a boronic acid ester (e.g., a pinacol (B44631) ester, RB(OR)₂) to yield the corresponding cross-coupled product. The reaction is tolerant of a wide array of functional groups, making it a highly valuable synthetic tool. The stability of boronic acids and esters to air and moisture contributes to the reaction's widespread use. Potassium aryltrifluoroborates are also effective coupling partners for similar substrates. The general transformation is outlined below:

General Scheme for Suzuki-Miyaura Coupling

Ar-X + R-B(OR')₂ --(Pd catalyst, Base)--> Ar-R

Where Ar-X is the aryl halide (e.g., this compound)

R-B(OR')₂ is the boronic acid or ester

A key advantage of using boronic esters over boronic acids can be seen in anhydrous reaction conditions, which can prevent undesirable side reactions like protodeboronation and improve reproducibility.

The choice of palladium catalyst and its associated ligands is critical for the success and efficiency of the Suzuki-Miyaura coupling. While simple catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ can be effective, modern catalyst systems often employ more sophisticated phosphine (B1218219) ligands to enhance reactivity, stability, and substrate scope.

For challenging substrates, such as those that are sterically hindered or electronically deactivated, specialized ligands are essential. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and ferrocenyl-based ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are known to promote efficient coupling for a wide range of aryl halides. For instance, PdCl₂(dppf) has been successfully used in the coupling of benzyl (B1604629) halides with potassium aryltrifluoroborates. The selection of a suitable ligand-catalyst system would be imperative to achieve a high yield and turnover number for the coupling of this compound.

Table 1: Common Catalysts and Ligands in Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Typical Substrates |

|---|---|---|

| Pd(OAc)₂ | SPhos | Sterically hindered and heteroaromatic halides |

| Pd₂(dba)₃ | XPhos | Aryl chlorides and bromides |

| PdCl₂ | dppf | Aryl bromides and iodides |

Regioselectivity becomes a key issue when a substrate contains multiple potential reaction sites. In the case of this compound, the C-Br bond is significantly more reactive towards palladium-catalyzed coupling than the C-F or C-O bonds, ensuring that coupling occurs selectively at the 6-position.

In more complex systems, such as di- or poly-halogenated benzenes, regioselectivity is governed by a combination of steric and electronic factors. Generally, oxidative addition of palladium is faster for heavier halogens (I > Br > Cl >> F). For substrates with two identical halogens, steric hindrance often dictates that the less hindered position reacts preferentially. Electronic effects also play a major role; electron-withdrawing groups can increase the reactivity of a nearby C-X bond towards oxidative addition. In some cases, ortho-substituents can exhibit a directing effect through chelation with the palladium center, influencing the reaction's outcome.

The Sonogashira coupling reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI.

While no specific examples involving this compound are documented in the searched literature, its C-Br bond would be the reactive site. The reaction would proceed by coupling with a terminal alkyne (R-C≡CH) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst, and a base (typically an amine like triethylamine (B128534) or diisopropylamine). This would yield a 1-benzyloxy-2,3-difluoro-6-(alkynyl)benzene derivative. The reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and functional materials.

General Scheme for Sonogashira Coupling

Ar-X + H-C≡C-R --(Pd catalyst, Cu(I) salt, Base)--> Ar-C≡C-R

Where Ar-X is the aryl halide (e.g., this compound)

H-C≡C-R is the terminal alkyne

The Buchwald-Hartwig amination provides a direct route to synthesize aryl amines from aryl halides or pseudohalides. evitachem.com This palladium-catalyzed C-N cross-coupling has become a cornerstone of medicinal chemistry due to the prevalence of the aniline (B41778) moiety in pharmaceuticals.

For this compound, a Buchwald-Hartwig reaction would involve its coupling with a primary or secondary amine (R¹R²NH) in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The choice of ligand is critical, with bulky, electron-rich biaryl phosphine ligands being particularly effective. The reaction could also be performed with ammonia (B1221849) equivalents to furnish the primary aniline. evitachem.com This transformation would result in the formation of N-(6-benzyloxy-2,3-difluorophenyl)amines.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Component | Examples | Purpose |

|---|---|---|

| Aryl Halide | Ar-Br, Ar-Cl, Ar-I | Electrophilic partner |

| Amine | RNH₂, R₂NH, Ammonia equivalents | Nucleophilic partner |

| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Pd(0) |

| Ligand | BINAP, XPhos, RuPhos, Josiphos | Stabilize catalyst, promote reductive elimination |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonate amine, facilitate transmetalation |

| Solvent | Toluene (B28343), Dioxane, THF | Anhydrous, aprotic solvent |

Negishi Coupling and Other Organometallic Transformations

The carbon-bromine bond in this compound is the primary site for organometallic cross-coupling reactions. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, is a powerful tool for forming carbon-carbon bonds. beilstein-journals.org For this substrate, the C-Br bond is significantly more reactive towards the standard Pd(0) catalysts used in these transformations than the more inert C-F bonds.

The typical process would involve the formation of an organozinc reagent from a separate precursor, which then couples with this compound. Alternatively, the arylzinc reagent could be prepared from this compound itself via reaction with activated zinc, although this is less common. The reaction couples the organic group from the organozinc compound to the C6 position of the benzene (B151609) ring.

Beyond Negishi coupling, this substrate is amenable to a variety of other palladium-catalyzed cross-coupling reactions that selectively target the C-Br bond. These include the Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), and Heck (using alkenes) couplings. mdpi.com The choice of reaction often depends on the desired coupling partner and functional group tolerance. tcichemicals.com

Table 1: Representative Organometallic Cross-Coupling Reactions This table is illustrative and based on the general reactivity of aryl bromides.

| Reaction Name | Coupling Partner | Typical Catalyst | Bond Formed |

|---|---|---|---|

| Negishi Coupling | Organozinc (R-ZnX) | Pd(PPh₃)₄ or PdCl₂(dppf) | Aryl-Alkyl/Aryl |

| Suzuki-Miyaura Coupling | Organoboron (R-B(OR)₂) | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Aryl-Aryl/Vinyl |

| Stille Coupling | Organotin (R-SnBu₃) | Pd(PPh₃)₄ | Aryl-Alkyl/Aryl/Vinyl |

| Heck Coupling | Alkene (H₂C=CHR) | Pd(OAc)₂ / Ligand (e.g., PPh₃) | Aryl-Vinyl |

Mechanistic Pathways of Palladium-Catalyzed Cycles

The catalytic cycle consists of three primary steps: nobelprize.org

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is typically the rate-determining step for aryl bromides. acs.org The electron-withdrawing nature of the two fluorine atoms can make the aromatic ring more electron-deficient, potentially facilitating this step. The product is a square planar Aryl-Pd(II)-Br complex.

Transmetalation: The organometallic coupling partner (e.g., R-ZnX in Negishi coupling or R-B(OH)₂ in Suzuki coupling) exchanges its organic group with the bromide on the palladium center. nobelprize.org This step forms a diorganopalladium(II) intermediate, (Aryl)(R)Pd(II). For Suzuki couplings, this step is often facilitated by a base. nobelprize.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. mdpi.com This step is typically fast and irreversible.

The efficiency and outcome of the cycle can be influenced by the ligands on the palladium catalyst, the solvent, and the nature of the base (in the case of Suzuki coupling). The substituents on the aryl halide play a critical role; the strongly inductive electron-withdrawing fluorine atoms on the ring of this compound enhance the electrophilicity of the carbon attached to the bromine, which can influence the rate of oxidative addition. baranlab.org

Nucleophilic Aromatic Substitution (S_NAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-deficient aromatic rings containing a suitable leaving group. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com For this compound, the presence of three halogen atoms makes the ring susceptible to nucleophilic attack.

Reactivity at Bromine-Substituted Positions

In SNAr reactions, the typical leaving group ability follows the order F > Cl > Br > I, which is inverse to the trend seen in SN1/SN2 reactions. nih.gov This "element effect" is attributed to the fact that the rate-determining step is usually the initial nucleophilic attack, which is accelerated by the high electronegativity of the substituent polarizing the C-X bond, rather than the subsequent elimination of the leaving group. masterorganicchemistry.comyoutube.com Therefore, direct substitution of the bromine atom in this compound by a nucleophile is generally less favorable than substitution of one of the fluorine atoms. mdpi.com However, SNAr at bromine can occur, particularly if the reaction conditions are altered to make the leaving group departure more rate-limiting, or with specific nucleophiles. nih.gov

Reactivity at Fluorine-Substituted Positions

The C-F bonds are the more probable sites for nucleophilic aromatic substitution on this molecule. The regioselectivity—that is, which of the two fluorine atoms is replaced—is governed by the electronic effects of the other substituents on the ring. The key is their ability to stabilize the negative charge of the intermediate Meisenheimer complex.

The fluorine at the C2 position is ortho to the benzyloxy group and ortho to the bromine atom.

The fluorine at the C3 position is meta to the benzyloxy group and ortho to the bromine atom.

Nucleophilic attack is strongly favored at positions ortho or para to an electron-withdrawing group, as this allows the negative charge of the Meisenheimer complex to be delocalized onto that group via resonance. libretexts.org In this molecule, all three halogens act as electron-withdrawing groups by induction. The benzyloxy group, while electron-donating by resonance, is also inductively withdrawing. Attack at C2 would place the developing negative charge on C1 (adjacent to the benzyloxy oxygen) and C3 (adjacent to the other fluorine). Attack at C3 would place the negative charge on C2 (adjacent to the first fluorine) and C4. The inductive effect of ancillary fluorine atoms is known to activate the ipso-carbon for attack, with the effect being strongest from the ortho position. vt.edu Therefore, the fluorine at C2 is activated by the ortho-bromine and the meta-fluorine, while the fluorine at C3 is activated by the ortho-bromine and the ortho-benzyloxy group. Predicting the precise outcome without experimental data is difficult, but attack at C2 is a strong possibility due to the combined activating effects of the adjacent halogens.

Influence of Activating/Deactivating Groups on S_NAr Reactivity

Deactivating/Activating Halogen Groups: The fluorine and bromine atoms are strongly deactivating via their inductive effect (-I), which withdraws electron density from the ring and makes it more electrophilic and thus more susceptible to nucleophilic attack. This is the primary requirement for SNAr to occur. They are weakly activating (donating) by resonance (+M), but this effect is generally outweighed by their strong inductive pull in the context of SNAr. libretexts.org

Activating/Deactivating Benzyloxy Group: The benzyloxy group has a dual nature. Its oxygen atom is electron-withdrawing by induction (-I), which deactivates the ring. However, it is strongly electron-donating by resonance (+M) through its lone pairs. In electrophilic substitutions, this resonance effect dominates, making it a powerful activating group. In SNAr, the situation is more complex. The resonance donation can destabilize the ground state relative to the transition state for attack at the ortho and para positions, but it can also help stabilize the Meisenheimer intermediate if the negative charge can be delocalized onto the ether oxygen. However, for an ether, this resonance stabilization of the anionic intermediate is less pronounced than for a nitro group. The primary role of the benzyloxy group here is likely as a powerful directing group, influencing which halogen is replaced.

The cumulative effect of two fluorine atoms and one bromine atom strongly activates the ring for SNAr, making such reactions feasible under relatively mild conditions with common nucleophiles like alkoxides, amines, or thiolates.

Meisenheimer Complex Formation and Stability

The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. rsc.orgnih.gov When a nucleophile (Nu⁻) attacks a carbon atom bearing a leaving group (e.g., fluorine at C2), the aromaticity of the ring is temporarily broken, and a negative charge develops, which is delocalized across the ring system.

The stability of this complex is the key to the reaction's feasibility. rsc.org For this compound, the stability of the Meisenheimer complex is enhanced by:

Inductive Stabilization: The powerful inductive effects of the two fluorine atoms and the bromine atom pull electron density from the ring, stabilizing the negative charge.

Resonance Stabilization: The negative charge can be delocalized onto the carbons bearing the other halogen substituents. If the attacking nucleophile has its own π-system or electron-withdrawing capabilities (like a nitro group would), it can further delocalize the charge.

Table 2: Summary of Substituent Effects on SNAr Reactivity

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on SNAr Rate |

|---|---|---|---|---|

| -OBn (Benzyloxy) | 1 | Deactivating (stabilizes anion) | Deactivating (destabilizes anion) | Primarily a directing group |

| -F | 2 | Activating (stabilizes anion) | Weakly Deactivating | Activating / Leaving Group |

| -F | 3 | Activating (stabilizes anion) | Weakly Deactivating | Activating / Leaving Group |

| -Br | 6 | Activating (stabilizes anion) | Weakly Deactivating | Activating / Potential Leaving Group |

Catalytic SNAr Methodologies

Catalytic nucleophilic aromatic substitution (SNAr) represents a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds, offering milder conditions compared to traditional, non-catalytic methods. For this compound, the primary site of reactivity in such transformations is the carbon-bromine bond. The presence of two electron-withdrawing fluorine atoms on the aromatic ring enhances its susceptibility to nucleophilic attack.

While specific catalytic SNAr studies on this compound are not extensively documented in the literature, the reactivity can be inferred from studies on similar polyhalogenated aromatic compounds. Transition metal catalysts, particularly those based on palladium, are commonly employed for these transformations. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a well-established method for the formation of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aminated product and regenerate the catalyst. wikipedia.org

Recent advancements in catalytic SNAr have also explored the use of rhodium and ruthenium catalysts, as well as organic superbases, to facilitate the substitution on unactivated aryl halides. researchgate.netresearchgate.netacs.orgnih.gov These methods often proceed under milder conditions and tolerate a wide range of functional groups. For example, rhodium-catalyzed hexafluoroisopropoxylation of aryl chlorides and bromides has been reported to proceed efficiently. researchgate.net Similarly, ruthenium-based catalysts have been shown to be effective for the amination of non-activated fluoroarenes. researchgate.net

The application of these catalytic methodologies to this compound would likely involve the selective substitution of the bromine atom, which is generally more labile than fluorine in palladium-catalyzed cross-coupling reactions. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial in achieving high yields and selectivity.

Table 1: Potential Catalytic SNAr Reactions of this compound

| Reaction Type | Nucleophile | Catalyst System (Example) | Expected Product |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand / Base | 1-Benzyloxy-6-(amino)-2,3-difluorobenzene |

| Etherification | Alcohol | CuI / Phenanthroline / Base | 1-Benzyloxy-6-(alkoxy)-2,3-difluorobenzene |

| Cyanation | Cyanide Source | Pd(PPh₃)₄ | 1-Benzyloxy-6-cyano-2,3-difluorobenzene |

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. acs.org The regioselectivity of these reactions on substituted benzenes is dictated by the electronic nature and directing effects of the substituents already present on the ring.

Regiochemical Control by Existing Substituents

In this compound, the directing effects of the four substituents—benzyloxy, bromo, and two fluoro groups—determine the position of incoming electrophiles. These effects are a combination of inductive and resonance effects.

Benzyloxy Group (-OCH₂Ph): The oxygen atom of the benzyloxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This makes the benzyloxy group a strong activating group and an ortho, para-director.

Halogen Atoms (-F, -Br): Halogens are deactivating groups due to their strong negative inductive effect, which withdraws electron density from the ring. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. The inductive effect of fluorine is stronger than that of bromine, making it a more deactivating group.

The interplay of these effects in this compound leads to a complex pattern of reactivity. The strong activating and ortho, para-directing effect of the benzyloxy group will be the dominant factor in determining the position of electrophilic attack. The available positions for substitution are C4 and C5. The C4 position is para to the benzyloxy group, while the C5 position is meta to it. Therefore, electrophilic substitution is expected to occur preferentially at the C4 position. The deactivating nature of the halogen atoms will likely necessitate harsher reaction conditions compared to unsubstituted benzene.

Table 2: Predicted Regioselectivity of EAS on this compound

| Position | Relation to Substituents | Predicted Reactivity |

| C4 | para to -OCH₂Ph, ortho to -F | Favored |

| C5 | meta to -OCH₂Ph, meta to -Br | Disfavored |

Competitive Halogenation Studies

Radical Reactions and Benzylic Reactivity

The benzylic position, the carbon atom adjacent to the benzene ring, exhibits enhanced reactivity towards radical reactions. ucalgary.calibretexts.org This is due to the resonance stabilization of the resulting benzylic radical, where the unpaired electron can be delocalized into the aromatic π-system. libretexts.org

For this compound, the methylene (B1212753) (-CH₂-) group of the benzyloxy substituent is the benzylic position. This position is susceptible to radical halogenation, typically using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. libretexts.org This reaction would lead to the formation of 1-(bromomethyl)-6-bromo-2,3-difluorobenzene, a valuable intermediate for further functionalization.

The general mechanism for benzylic bromination with NBS involves the following steps:

Initiation: Homolytic cleavage of the initiator to form radicals.

Propagation: Abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzylic radical and HBr. The benzylic radical then reacts with Br₂ (formed from the reaction of HBr with NBS) to give the product and a new bromine radical.

Termination: Combination of radicals.

Transformations Involving the Benzyloxy Ether Linkage

The benzyloxy group is a common protecting group for hydroxyl functionalities in organic synthesis due to its stability under a wide range of reaction conditions and its relatively straightforward removal.

Selective Deprotection Methodologies

The selective cleavage of the benzyloxy ether linkage in this compound to unveil the corresponding phenol (B47542) is a key transformation. Several methods are available for the debenzylation of aryl benzyl ethers, and the choice of method depends on the other functional groups present in the molecule. organic-chemistry.org

Catalytic Hydrogenolysis: This is one of the most common methods for debenzylation. It typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. researchgate.net The reaction is generally clean and high-yielding. However, in the case of this compound, there is a risk of concurrent hydrodebromination (removal of the bromine atom). The selectivity of the reaction can often be controlled by careful selection of the catalyst, solvent, and reaction conditions. For instance, the addition of certain additives can sometimes suppress the hydrodehalogenation side reaction. researchgate.net

Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) can effectively cleave benzyl ethers. To avoid undesired side reactions, such as electrophilic benzylation of the product, a cation scavenger like pentamethylbenzene (B147382) can be added. organic-chemistry.org This method is often performed at low temperatures. Magnesium iodide (MgI₂) has also been reported as an efficient reagent for the selective debenzylation of aryl benzyl ethers under solvent-free conditions. rsc.orgresearchgate.net An interesting observation is that O-benzyl groups are often more readily cleaved than O-methyl groups using this reagent. researchgate.net

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative debenzylation of benzyl ethers, particularly those with electron-donating groups on the benzyl ring. organic-chemistry.org More recently, visible-light-mediated oxidative debenzylation has emerged as a mild and efficient method. rsc.org

Table 3: Selected Methods for the Deprotection of this compound

| Method | Reagents | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | Common and efficient, potential for hydrodebromination. researchgate.net |

| Lewis Acid Cleavage | BCl₃, pentamethylbenzene | Effective for acid-labile substrates. organic-chemistry.org |

| Lewis Acid Cleavage | MgI₂ | Solvent-free conditions, good selectivity. rsc.orgresearchgate.net |

| Oxidative Cleavage | DDQ, light | Mild conditions, suitable for certain substrates. rsc.org |

Functionalization of the Benzylic Position

Despite the general reactivity of benzylic positions towards functionalization through various methods such as free radical halogenation, oxidation, or deprotonation-alkylation, no specific examples involving this compound are documented in the surveyed literature.

Consequently, no data tables detailing substrates, reaction conditions, or product yields for the benzylic functionalization of this specific molecule can be provided. Further research would be necessary to explore and characterize the reactivity of the benzylic methylene group in this compound.

Theoretical and Computational Studies of 1 Benzyloxy 6 Bromo 2,3 Difluorobenzene

Quantum Chemical Investigations

Quantum chemical investigations provide profound insights into the intrinsic properties of a molecule, governed by its electronic structure. For complex organic molecules like 1-Benzyloxy-6-bromo-2,3-difluorobenzene, computational methods are indispensable for understanding its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For halogenated aromatic compounds, DFT calculations can effectively predict geometric parameters (bond lengths and angles), electronic properties such as dipole moments, and spectroscopic behaviors. Theoretical studies on similar molecules, such as para-substituted 2,2-difluoro-1,3-diphenylcyclopentane-1,3-diyls, have utilized DFT (specifically UB3LYP/6-31g*) to determine the ground state and explore the influence of various substituents. nih.gov

In the case of this compound, DFT calculations would be crucial for:

Geometry Optimization: Determining the most stable three-dimensional conformation, including the orientation of the benzyloxy group relative to the fluorinated benzene (B151609) ring.

Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-poor regions, which is fundamental for predicting sites of electrophilic and nucleophilic attack.

Thermodynamic Properties: Calculating properties like internal thermal energy, heat capacity, and entropy based on vibrational analysis. researchgate.net

The choice of functional (e.g., B3LYP, PBE0, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results and is often benchmarked against experimental data where available. ucsb.eduresearchgate.net

Table 1: Representative Theoretical Data for Substituted Benzenes This table presents hypothetical but representative data for a substituted benzene, illustrating typical outputs from DFT calculations. Actual values for this compound would require specific computation.

| Calculated Property | Representative Value | Significance |

| Dipole Moment | ~2.5 D | Indicates overall molecular polarity. |

| Ground State Energy | -2500 Hartrees | Provides a measure of molecular stability. |

| C-Br Bond Length | ~1.90 Å | Influences reactivity in reactions involving this bond. |

| C-F Bond Length | ~1.35 Å | Reflects the strong C-F bond characteristic. |

| C-O Bond Length | ~1.37 Å | Characterizes the ether linkage. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that helps to characterize the kinetic stability and reactivity of a molecule. researchgate.netnih.gov A smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy and benzene rings, which are rich in π-electrons. The LUMO, conversely, would likely be distributed across the aromatic system, with significant contributions from the regions influenced by the electron-withdrawing halogen substituents. The precise energies and distributions would depend on the interplay of the electron-donating benzyloxy group and the inductively withdrawing, yet resonance-donating, halogen atoms. libretexts.org Studies on other substituted aromatics show that both HOMO and LUMO energies decrease in the presence of electron-withdrawing substituents. nih.gov

Table 2: Representative Frontier Orbital Data for a Substituted Aromatic Compound This table shows typical values for frontier orbital analysis, illustrating the concepts. The values are not specific to this compound.

| Orbital | Energy (eV) | Significance |

| HOMO | -6.5 eV | Energy of the outermost electrons; relates to ionization potential. |

| LUMO | -1.8 eV | Energy of the lowest available empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |

Reaction Pathway Elucidation

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

For any chemical transformation, such as electrophilic aromatic substitution on the benzene ring of this compound, the reaction proceeds through a high-energy transition state. Characterizing the geometry and energy of this transition state is key to understanding the reaction's kinetics. DFT calculations can locate and verify transition state structures (saddle points on the potential energy surface) by confirming the presence of a single imaginary frequency in the vibrational analysis. mdpi.com

In electrophilic aromatic substitution, the rate-determining step is typically the formation of the carbocation intermediate (the Wheland intermediate or arenium ion). libretexts.org Computational modeling can determine the relative energies of the transition states leading to substitution at different positions on the ring (ortho, meta, or para to a given substituent), thereby predicting the reaction's regioselectivity.

Substituent Effects and Reactivity Prediction

The reactivity and regioselectivity of a substituted benzene are governed by the electronic effects of its substituents. These effects are broadly categorized as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through the pi system). ucsb.edu

For this compound, the substituents are:

Bromine (Br): Inductively withdrawing (-I) and weakly deactivating, but donates electron density via resonance (+M), making it an ortho-, para-director. libretexts.org

Fluorine (F): Strongly inductively withdrawing (-I) due to high electronegativity, but also a resonance donor (+M). Like other halogens, it is deactivating but ortho-, para-directing. libretexts.orgresearchgate.net

Benzyloxy (OBn): The oxygen atom is strongly electron-donating via resonance (+M) due to its lone pairs, which outweighs its inductive withdrawal (-I). This makes the benzyloxy group a strong activating group and an ortho-, para-director. lumenlearning.com

Predicting the site of further substitution requires considering the combined directing influences. The benzyloxy group strongly directs ortho and para. The fluorine and bromine atoms also direct ortho and para to their own positions. The interplay of these effects would determine the most likely positions for an incoming electrophile, with steric hindrance from the bulky benzyloxy and bromo groups also playing a significant role.

Electronic and Steric Influence of Fluorine and Benzyloxy Groups

The reactivity and regioselectivity of a substituted benzene ring are primarily dictated by the electronic and steric effects of its substituents. In this compound, the benzene ring is functionalized with two fluorine atoms, a bromine atom, and a benzyloxy group, each exerting distinct influences.

Electronic Effects:

The electronic influence of a substituent is a combination of its inductive and resonance effects.

Bromine Atom: Similar to fluorine, bromine exerts an electron-withdrawing inductive effect (-I) due to its electronegativity, though it is less pronounced than that of fluorine. Bromine also possesses a +M effect, but it is weaker than that of the benzyloxy group.

The combination of these electronic effects in this compound results in a complex electronic landscape across the aromatic ring. The strong electron-withdrawing nature of the two fluorine atoms significantly deactivates the ring, while the benzyloxy group's resonance effect counteracts this to some extent, particularly at the positions ortho and para to it.

Steric Effects:

Steric hindrance plays a crucial role in determining the accessibility of different positions on the aromatic ring to incoming reagents.

Benzyloxy Group: The benzyloxy group is sterically demanding due to the presence of the benzyl (B1604629) moiety. This bulkiness can hinder the approach of reactants to the positions ortho to it (C1 and C5, although C1 is already substituted).

Fluorine and Bromine Atoms: While individual fluorine atoms are relatively small, the presence of two adjacent fluorine atoms and a neighboring bromine atom creates a sterically crowded environment on one side of the molecule.

The interplay of these steric factors can significantly influence the regioselectivity of reactions, favoring attack at less hindered positions.

A summary of the electronic and steric influences of the substituents is presented in the table below.

| Substituent | Position | Electronic Effect (Inductive/Resonance) | Steric Hindrance |

| Benzyloxy | C1 | -I, +M (donating) | High |

| Fluorine | C2 | -I, +M (weak) | Moderate |

| Fluorine | C3 | -I, +M (weak) | Moderate |

| Bromine | C6 | -I, +M (weak) | Moderate |

Regioselectivity Prediction in Aromatic Substitution Reactions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the regioselectivity of aromatic substitution reactions. nih.gov These predictions are typically based on the analysis of calculated properties that reflect the kinetic and thermodynamic favorability of different reaction pathways.

Electrophilic Aromatic Substitution (EAS):

For electrophilic aromatic substitution, the regioselectivity is determined by the positions on the ring that are most nucleophilic. The activating, ortho-, para-directing benzyloxy group and the deactivating, ortho-, para-directing halogen atoms will have competing effects. Computational models like RegioSQM can predict the most likely sites of electrophilic attack by calculating the free energies of protonated isomers, which serve as a proxy for the stability of the Wheland intermediates (arenium ions) formed during the reaction. rsc.org The positions with the lowest free energies for the corresponding intermediates are predicted to be the most reactive sites. rsc.org In this compound, the remaining open positions are C4 and C5. The benzyloxy group strongly activates the para position (C4), while the fluorine at C3 and bromine at C6 also have directing effects. Computational analysis would be required to definitively predict the major product.

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution is favored on electron-deficient aromatic rings, a condition met in this molecule due to the presence of three halogen atoms. The regioselectivity of SNAr reactions is often predicted by calculating the relative stabilities of the Meisenheimer intermediates (σ-complexes) that are formed upon nucleophilic attack. nih.gov The reaction will preferentially proceed via the most stable intermediate. The positions activated by the electron-withdrawing groups are potential sites for substitution. In cases where a stable σ-complex cannot be readily identified, a concerted substitution mechanism might be operative, and the transition state structures for such pathways would need to be calculated to predict the outcome. nih.gov The leaving group ability (Br > F) is also a critical factor.

The table below outlines the computational approaches used to predict regioselectivity.

| Reaction Type | Key Intermediate/State | Computational Method | Predicted Outcome Based On |

| Electrophilic Aromatic Substitution (EAS) | Wheland Intermediate (Arenium Ion) | DFT, RegioSQM | Lowest free energy of the intermediate |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex (σ-complex) or Concerted Transition State | DFT | Lowest energy of the intermediate or transition state |

Synthetic Applications of 1 Benzyloxy 6 Bromo 2,3 Difluorobenzene As a Molecular Building Block

Precursor in Multistep Organic Synthesis

The strategic placement of three distinct functional groups on the aromatic core of 1-benzyloxy-6-bromo-2,3-difluorobenzene makes it an ideal starting material for complex, multistep synthetic sequences. The differential reactivity of the bromo, fluoro, and benzyloxy moieties allows for selective transformations, enabling the sequential introduction of various substituents and the construction of intricate molecular frameworks.

Construction of Complex Polyaromatic Systems

The presence of a bromine atom in this compound makes it a prime candidate for participation in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds and the construction of polyaromatic hydrocarbons (PAHs). For instance, Suzuki-Miyaura coupling reactions with arylboronic acids or esters can be employed to introduce new aryl groups at the bromine-bearing position, leading to the formation of functionalized biphenyls. Similarly, Sonogashira coupling with terminal alkynes can introduce alkynyl moieties, which can then undergo further transformations, such as cyclization reactions, to build more elaborate fused aromatic systems. The fluorine atoms on the ring can influence the electronic properties and reactivity of the molecule, and in some cases, can be displaced through nucleophilic aromatic substitution to introduce additional diversity.

The benzyloxy group serves as a protecting group for the phenol (B47542) functionality, which can be deprotected at a later stage of the synthesis to reveal a hydroxyl group. This hydroxyl group can then be used as a handle for further functionalization, such as etherification or esterification, or it can participate in intramolecular cyclization reactions to form oxygen-containing heterocyclic systems like dibenzofurans.

A representative, though generalized, reaction scheme illustrating the potential of this building block in the synthesis of a polyaromatic system is shown below:

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product Core Structure |

| This compound | Arylboronic Acid | Suzuki-Miyaura Coupling | Substituted Biphenyl |

| This compound | Terminal Alkyne | Sonogashira Coupling | Alkynyl-substituted Benzene (B151609) |

| Product from Suzuki Coupling | - | Deprotection & Cyclization | Substituted Dibenzofuran |

Incorporation into Macrocyclic Structures

The difunctional nature of this compound, particularly after an initial coupling reaction at the bromine position, makes it a suitable component for the synthesis of macrocycles. Following a Suzuki or Sonogashira coupling to introduce a linker with a terminal reactive group, subsequent deprotection of the benzyloxy group can reveal a phenol. This phenol can then undergo an intramolecular cyclization reaction, such as an etherification or an esterification, with the terminal group of the introduced linker to form a macrocyclic structure. The rigidity and specific geometry imposed by the difluorinated benzene ring can be exploited to control the conformation of the resulting macrocycle.

Development of New Synthetic Methodologies

The unique electronic properties conferred by the two fluorine atoms on the benzene ring of this compound make it an interesting substrate for the development of new synthetic methodologies. The electron-withdrawing nature of the fluorine atoms can influence the regioselectivity and reactivity of the aromatic ring in various transformations. For example, it can be used to study the scope and limitations of new catalytic systems for cross-coupling reactions involving electron-deficient aryl halides. Furthermore, the presence of both bromo and fluoro substituents allows for the investigation of selective C-Br versus C-F bond activation under different catalytic conditions.

Role in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. The trifunctional nature of this compound makes it an excellent scaffold for DOS. By systematically varying the reaction partners in sequential coupling reactions and other transformations, a library of compounds with diverse appendages and substitution patterns can be rapidly generated from this single starting material.

For instance, a DOS strategy could involve:

Initial Diversification: Performing a Suzuki, Sonogashira, or Buchwald-Hartwig amination reaction at the bromo position with a diverse set of building blocks.

Secondary Functionalization: Subjecting the products from the first step to different reaction conditions to achieve selective substitution of one or both fluorine atoms.

Final Modification: Deprotecting the benzyloxy group and further functionalizing the resulting phenol.

This multi-directional approach allows for the efficient exploration of a large chemical space around the central difluorinated benzene core.

Strategic Intermediate in the Elaboration of Functional Molecules

Beyond the construction of complex carbon skeletons, this compound serves as a key strategic intermediate in the synthesis of functional molecules where the specific arrangement of substituents is crucial for the molecule's ultimate properties. The benzyloxy group acts as a masked phenol, allowing for the introduction of other functionalities without interference from a reactive hydroxyl group. The bromine atom provides a reliable handle for introducing a wide range of substituents through well-established cross-coupling chemistry. The two fluorine atoms can modulate the lipophilicity, metabolic stability, and conformational preferences of the final molecule, which are important considerations in the design of functional organic materials and other advanced molecular systems. The stepwise and controlled functionalization of this intermediate allows for the precise tuning of molecular properties.

Advanced Spectroscopic and Analytical Techniques in Structural Elucidation of Research Intermediates Without Presenting Specific Data or Identification Details

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies in Aromatic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For a complex aromatic system like 1-Benzyloxy-6-bromo-2,3-difluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides critical information about the carbon skeleton, proton environments, and the specific placement of fluorine atoms.

¹H NMR spectroscopy allows for the identification and mapping of all hydrogen atoms in the molecule. The protons of the benzyloxy group's CH₂ and the phenyl ring would be readily identifiable, as would the two hydrogens on the difluorobrominated benzene (B151609) ring. Hydrogens on a carbon adjacent to an ether oxygen typically show a downfield chemical shift, appearing in the 3.4 to 4.5 ppm region. pressbooks.publibretexts.org The integration of these signals confirms the number of protons in each environment, while spin-spin coupling patterns reveal which protons are adjacent to one another, helping to piece together the molecular fragments.

¹³C NMR spectroscopy provides information on the carbon framework. Each chemically non-equivalent carbon atom in the molecule produces a distinct signal. Carbons bonded to electronegative atoms like oxygen, fluorine, and bromine are deshielded and appear at a downfield chemical shift. libretexts.orgrsc.org For instance, ether carbon atoms typically absorb in the 50 to 80 δ range. pressbooks.publibretexts.org

Given the presence of fluorine, ¹⁹F NMR is particularly crucial. Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it a highly sensitive NMR probe. nih.govacs.org ¹⁹F NMR spectra can be challenging to interpret when multiple fluorine atoms are present, but they provide invaluable data on the electronic environment of each fluorine. nih.govacs.org The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) are highly sensitive to the substitution pattern on the aromatic ring, making this technique essential for confirming the ortho-relationship of the two fluorine atoms in this compound. nih.govacs.orgnih.gov

| NMR Experiment | Information Obtained | Relevance to Structure |

|---|---|---|

| ¹H NMR | Chemical shift, integration (proton count), and coupling patterns of all hydrogen atoms. | Identifies aromatic vs. aliphatic protons; confirms connectivity between adjacent protons. |

| ¹³C NMR | Number of unique carbon environments and their chemical shifts. | Reveals the total number of carbons and indicates the presence of electronegative substituents. libretexts.org |

| ¹⁹F NMR | Chemical shifts and coupling constants for fluorine atoms. | Confirms the electronic environment and spatial relationship of the fluorine substituents. nih.govacs.org |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between different nuclei (H-H, C-H). | Provides unambiguous assignment of all signals and confirms the final covalent structure. |

Mass Spectrometry (MS) Applications in Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. creative-proteomics.com In synthetic organic chemistry, MS has become a vital tool for the real-time or near-real-time monitoring of chemical reactions. nih.gov This application allows chemists to track the consumption of reactants and the formation of products and intermediates, leading to optimized reaction conditions and improved yields. waters.comacs.org

The synthesis of this compound would likely involve the reaction of a precursor, such as a difluorobromophenol, with a benzylating agent. Using MS for reaction monitoring would involve periodically taking a small aliquot from the reaction mixture for analysis. Ambient ionization techniques, such as Direct Analysis in Real Time (DART) or Atmospheric Solids Analysis Probe (ASAP), are particularly well-suited for this as they require minimal to no sample preparation and provide mass spectra in under a minute. waters.comrsc.org

The process would typically involve:

Analysis of Starting Materials: Before initiating the reaction, the mass of the starting materials is confirmed to ensure their identity and purity.

Tracking Reaction Progress: As the reaction proceeds, the intensity of the m/z peak corresponding to the starting material will decrease, while a new peak corresponding to the desired product, this compound, will appear and increase in intensity. waters.com

Identification of Intermediates and Byproducts: MS can also detect the presence of any transient intermediates or undesired byproducts, providing crucial mechanistic insights. nih.gov

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the calculation of the elemental formula, confirming that the observed product peak indeed corresponds to the molecular formula of this compound, C₁₃H₉BrF₂O.

| Reaction Stage | Mass Spectrometry Application | Information Gained |

|---|---|---|

| Pre-Reaction | Analysis of starting materials. | Confirms identity and purity of reactants. |

| During Reaction | Periodic analysis of reaction mixture. | Tracks reactant consumption and product formation over time. waters.com |

| Post-Reaction | Analysis of crude and purified product. | Confirms molecular weight of final product and assesses purity. |

| Throughout | High-Resolution Mass Spectrometry (HRMS). | Determines exact mass and confirms elemental composition (e.g., C₁₃H₉BrF₂O). |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. mt.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. mt.com For a molecule like this compound, these techniques can confirm the presence of its key structural components.

Ethers are sometimes difficult to identify by IR alone because their characteristic C–O stretching absorption falls in the 1300 to 1000 cm⁻¹ range, which is part of the complex "fingerprint region". pressbooks.publibretexts.org However, aromatic ethers, such as the benzyloxy group in the target compound, typically show a strong and characteristic C-O-C asymmetric stretch between 1300 and 1200 cm⁻¹. spectroscopyonline.com

Other key vibrations that would be expected in the IR and/or Raman spectra include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the -CH₂- group, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of peaks in the 1600-1450 cm⁻¹ region.

C-F stretching: Strong absorptions typically in the 1400-1000 cm⁻¹ range.

C-Br stretching: Found at lower wavenumbers, typically below 600 cm⁻¹.

| Functional Group / Bond | Vibration Type | Typical Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | IR/Raman |

| Aliphatic C-H (-CH₂-) | Stretch | 3000 - 2850 | IR/Raman |

| Aromatic C=C | Stretch | 1600 - 1450 | IR/Raman |

| Aromatic Ether (C-O-C) | Asymmetric Stretch | 1300 - 1200 | IR spectroscopyonline.com |

| Aryl-F | Stretch | 1400 - 1000 | IR |

| Aryl-Br | Stretch | < 600 | IR/Raman |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the most definitive method for determining the atomic and molecular structure of a compound in the solid state. wikipedia.org If a suitable single crystal of the research intermediate can be grown, this technique can provide an unambiguous three-dimensional picture of the molecule. manchester.ac.uk By measuring the angles and intensities of diffracted X-rays, a crystallographer can map the electron density within the crystal and thereby determine the precise position of each atom. wikipedia.org

For this compound, a successful X-ray crystal structure analysis would:

Confirm Connectivity: It would definitively prove the covalent bonding arrangement, confirming the substitution pattern on the benzene ring and eliminating any doubt about the isomeric identity.

Provide Precise Geometric Data: The analysis yields highly accurate measurements of bond lengths, bond angles, and torsion angles. wikipedia.org This data can reveal subtle structural features, such as distortions in the benzene ring caused by bulky or electronegative substituents.

Elucidate Intermolecular Interactions: The crystal structure reveals how molecules pack together in the solid state. This can shed light on non-covalent interactions such as π–π stacking between aromatic rings and potential halogen bonding involving the bromine and fluorine atoms. researchgate.netrsc.org

While NMR provides the structure in solution and MS confirms the molecular formula, X-ray crystallography gives a static, high-resolution snapshot of the molecule's conformation and arrangement in the crystalline lattice. It is considered the gold standard for structural proof when applicable.

| Parameter | Information Provided | Significance |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Fundamental data for the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. | Defines the complete 3D structure of the molecule. wikipedia.org |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. | Confirms bonding patterns and reveals steric or electronic strain. wikipedia.org |

| Intermolecular Distances | Distances between atoms on adjacent molecules. | Identifies non-covalent interactions like halogen and hydrogen bonds, and π-stacking. manchester.ac.uk |

Future Research Directions and Emerging Trends

Sustainable Synthesis Approaches

The drive towards "green chemistry" is reshaping the synthesis of complex molecules like 1-Benzyloxy-6-bromo-2,3-difluorobenzene. Future research will prioritize the development of environmentally benign synthetic routes that minimize waste, avoid hazardous reagents, and improve energy efficiency. Traditional methods for producing fluorinated aromatics often rely on harsh conditions or toxic reagents. dovepress.com

Emerging sustainable strategies applicable to this target molecule include: